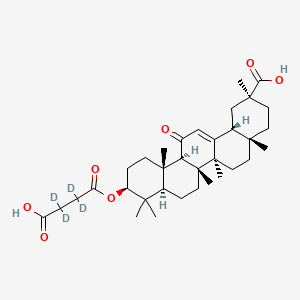

Carbenoxolone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H50O7 |

|---|---|

Molecular Weight |

574.8 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1/i8D2,9D2 |

InChI Key |

OBZHEBDUNPOCJG-ULFJTBQVSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Carbenoxolone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone-d4, a deuterated analog of the licorice derivative carbenoxolone, is a pharmacologically active compound with a complex and multifaceted mechanism of action. While structurally similar to steroid hormones, its primary therapeutic and research applications stem from its ability to modulate key cellular communication pathways and enzymatic processes. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. It is important to note that as a deuterated version, this compound is expected to have the same mechanism of action as Carbenoxolone but may exhibit altered pharmacokinetic properties.

Core Mechanisms of Action

This compound exerts its biological effects through three primary mechanisms:

-

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): Carbenoxolone is a well-characterized inhibitor of both isoforms of 11β-HSD (type 1 and type 2). This enzyme is critical for the prereceptor metabolism of glucocorticoids, catalyzing the interconversion of active cortisol and inactive cortisone.

-

Blockade of Gap Junctions and Pannexin Channels: Carbenoxolone is a potent, non-selective blocker of gap junction channels formed by connexin proteins and of pannexin hemichannels. These channels are essential for direct intercellular communication and the release of signaling molecules like ATP.

-

Inhibition of FOXO3 Transcriptional Activity: Emerging research has identified Carbenoxolone as an inhibitor of the Forkhead Box O3 (FOXO3) transcription factor, a key regulator of cellular processes such as apoptosis, stress resistance, and metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of Carbenoxolone.

| Target Enzyme | Species/Tissue | Inhibition Data | Reference |

| 11β-HSD1 | Mouse Liver Homogenates | 21% inhibition at 0.4 µM | [1] |

| 48% inhibition at 0.8 µM | [1] | ||

| 82% inhibition at 1.6 µM | [1] | ||

| 95% inhibition at 3.2 µM | [1] | ||

| 11β-HSD (isoform not specified) | Rat Kidney | ~50% inhibition with 0.06 mg/h infusion | [2] |

| ~80% inhibition with 0.6 mg/h infusion | [2] | ||

| >90% inhibition with 6 mg/h infusion | [2] |

| Channel/Protein | Cell Type/System | IC50 / Binding Affinity (Kd) |

| Pannexin 1 | Human Embryonic Kidney (HEK)293 cells | ~2 µM |

| Connexin 26 (Hemichannels) | Xenopus oocytes | 21 µM |

| Connexin 38 (Hemichannels) | Xenopus oocytes | 34 µM |

| FOXO3 DNA-Binding Domain | In vitro fluorescence polarization assay | 19 µM (Kd) |

Signaling Pathways and Mechanisms of Action

Inhibition of 11β-Hydroxysteroid Dehydrogenase

Carbenoxolone's inhibition of 11β-HSD1 prevents the conversion of inactive cortisone to active cortisol within target tissues like the liver, adipose tissue, and brain. This localized reduction in glucocorticoid levels can lead to improved insulin sensitivity and has been a target for metabolic disease research. Conversely, inhibition of 11β-HSD2 in the kidney allows cortisol to access and activate the mineralocorticoid receptor, leading to sodium and water retention, a known side effect of systemic Carbenoxolone use.

Figure 1: Inhibition of 11β-HSD1 by this compound.

Blockade of Gap Junctions and Pannexin Channels

Carbenoxolone physically obstructs the pores of gap junction channels and pannexin hemichannels, thereby disrupting the flow of ions, second messengers, and small metabolites between cells and between the cell and the extracellular environment. This action is particularly relevant in the central nervous system, where gap junctions play a role in neuronal synchronization, and in inflammatory processes where pannexin-mediated ATP release is a key signaling event.

Figure 2: Blockade of Gap Junctions and Pannexin Channels.

Inhibition of FOXO3 Transcriptional Activity

Carbenoxolone has been shown to bind to the DNA-binding domain of FOXO3. This interaction prevents FOXO3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription. This mechanism is of interest in cancer research, as FOXO3 is implicated in tumor suppression and resistance to chemotherapy.

Figure 3: Inhibition of FOXO3 Transcriptional Activity.

Experimental Protocols

11β-HSD1 Enzyme Activity Assay (In Vitro)

This protocol is adapted from studies measuring the conversion of cortisone to cortisol in tissue homogenates.

Materials:

-

Tissue homogenates (e.g., liver, adipose tissue)

-

[³H]-cortisone (radiolabeled substrate)

-

NADPH (cofactor)

-

This compound solutions of varying concentrations

-

Scintillation fluid and counter

-

Phosphate buffer (pH 7.4)

-

Ethyl acetate for extraction

Procedure:

-

Prepare tissue homogenates in phosphate buffer.

-

Pre-incubate the homogenates with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [³H]-cortisone and NADPH.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

-

Stop the reaction by adding a quench solution (e.g., excess unlabeled cortisone and cortisol in ethyl acetate).

-

Extract the steroids from the aqueous phase using ethyl acetate.

-

Separate cortisone and cortisol using thin-layer chromatography (TLC).

-

Quantify the amount of [³H]-cortisol formed using liquid scintillation counting.

-

Calculate the percentage inhibition at each this compound concentration relative to the vehicle control.

Figure 4: Workflow for 11β-HSD1 Inhibition Assay.

Scrape-Loading Dye Transfer Assay for Gap Junction Communication

This method assesses the transfer of a fluorescent dye between adjacent cells through gap junctions.

Materials:

-

Confluent cell culture (e.g., astrocytes, endothelial cells)

-

Lucifer Yellow CH dye solution (e.g., 1 mg/mL in PBS)

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture cells to form a confluent monolayer.

-

Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Remove the medium and briefly rinse with PBS.

-

Add the Lucifer Yellow dye solution to the cells.

-

Using a sharp needle or scalpel blade, make a scrape across the cell monolayer to introduce the dye into the damaged cells.

-

Incubate for a short period (e.g., 2-5 minutes) to allow dye transfer to adjacent, intact cells.

-

Wash the cells thoroughly with PBS to remove extracellular dye.

-

Fix the cells if necessary.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of dye-coupled cells.

Figure 5: Scrape-Loading Dye Transfer Assay Workflow.

Whole-Cell Patch-Clamp Electrophysiology for Pannexin-1 Channels

This technique directly measures the ion flow through Pannexin-1 channels in the cell membrane.

Materials:

-

Cells expressing Pannexin-1 channels (e.g., HEK293 cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

This compound solution

Procedure:

-

Prepare cells for patch-clamp recording.

-

Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-step protocol to activate Pannexin-1 channels (e.g., depolarizing steps from a holding potential of -60 mV).

-

Record the resulting ion currents.

-

Perfuse the cell with the extracellular solution containing this compound.

-

Repeat the voltage-step protocol and record the currents in the presence of the inhibitor.

-

Analyze the reduction in current amplitude to determine the extent of channel blockade.

FOXO3 Transcriptional Activity Reporter Assay

This assay measures the ability of FOXO3 to activate the transcription of a reporter gene.

Materials:

-

Cells (e.g., HEK293)

-

Expression vector for FOXO3

-

Luciferase reporter plasmid containing FOXO3 response elements

-

Transfection reagent

-

This compound solution

-

Luciferase assay reagent

Procedure:

-

Co-transfect cells with the FOXO3 expression vector and the FOXO3-responsive luciferase reporter plasmid.

-

Allow cells to express the proteins for 24-48 hours.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate for a suitable period (e.g., 6-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Calculate the percentage inhibition of FOXO3-mediated transcription at each this compound concentration.

Conclusion

This compound is a valuable research tool with a well-defined, albeit complex, mechanism of action. Its ability to inhibit 11β-HSD, block gap junctions and pannexin channels, and modulate FOXO3 transcriptional activity makes it a versatile compound for investigating a wide range of physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the specific interactions of this compound with its targets will continue to elucidate its full therapeutic potential.

References

- 1. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Carbenoxolone-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Carbenoxolone-d4, an isotopically labeled version of the gastroprotective and anti-inflammatory agent, Carbenoxolone. The introduction of deuterium atoms into the molecule is a valuable tool for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic route, detailed purification protocols, and methods for characterization.

Synthesis of this compound

The synthesis of this compound is predicated on the esterification of 18β-glycyrrhetinic acid with succinic anhydride-d4. This method is adapted from established procedures for the synthesis of unlabeled Carbenoxolone.[1]

1.1. Proposed Synthetic Pathway

The synthesis involves a single-step esterification reaction.

Caption: Proposed synthesis of this compound.

1.2. Experimental Protocol: Esterification

This protocol describes the esterification of 18β-glycyrrhetinic acid with succinic anhydride-d4.

Materials:

-

18β-Glycyrrhetinic acid

-

Succinic anhydride-d4

-

Anhydrous pyridine or 4-(Dimethylamino)pyridine (4-DMAP) as catalyst

-

Anhydrous pyridine or 1,2-dichloroethane as solvent

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 18β-glycyrrhetinic acid in the chosen anhydrous solvent (pyridine or 1,2-dichloroethane).

-

Add succinic anhydride-d4 to the solution. A molar equivalent or a slight excess of the anhydride is recommended.

-

Add the catalyst (a catalytic amount of 4-DMAP or use pyridine as both solvent and catalyst).

-

Stir the reaction mixture at room temperature or gently heat under reflux for several hours until the reaction is complete (monitoring by TLC is recommended). A typical reaction time is over 20 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl to remove the catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

1.3. Quantitative Data (Expected)

| Parameter | Expected Value |

| Reactant Ratio | 1:1.1 (Glycyrrhetinic acid:Succinic anhydride-d4) |

| Catalyst Loading | 0.1 eq (for 4-DMAP) |

| Reaction Time | 20-24 hours |

| Reaction Temperature | 25-80 °C |

| Crude Yield | 85-95% |

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and by-products. A two-step purification process involving column chromatography followed by recrystallization is proposed.

2.1. Purification Workflow

Caption: Purification workflow for this compound.

2.2. Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Eluent: A mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be determined by TLC analysis.

-

Chromatography column

-

Collection flasks

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

2.3. Experimental Protocol: Recrystallization

Materials:

-

Partially purified this compound from column chromatography

-

Recrystallization solvent (e.g., acetone, isopropanol, or a mixture such as ethanol/water).[1]

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the partially purified product in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

2.4. Quantitative Data (Expected)

| Parameter | Expected Value |

| Purity after Column Chromatography | >95% |

| Overall Yield after Purification | 60-70% |

| Final Purity after Recrystallization | >98% |

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

3.1. Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the overall structure. The absence or significant reduction of proton signals corresponding to the deuterated positions in the succinate moiety will confirm successful labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of this compound, which will be higher than that of unlabeled Carbenoxolone due to the presence of deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for MS compatibility) is a suitable system.

3.2. Expected Analytical Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Disappearance or significant reduction of signals for the protons on the deuterated succinate moiety. |

| ¹³C NMR | Signals for the deuterated carbons may show a slight upfield shift and splitting into multiplets due to C-D coupling. |

| Mass Spec. | Molecular ion peak corresponding to the mass of Carbenoxolone + 4 Da. |

| HPLC Purity | >98% |

References

Carbenoxolone-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carbenoxolone-d4. The information herein is curated for professionals in research and drug development who utilize deuterated compounds. This document outlines the known stability profile, recommended handling procedures, and underlying biochemical pathways associated with Carbenoxolone.

Introduction to this compound

This compound is the deuterated analogue of Carbenoxolone, a derivative of glycyrrhetinic acid, which is found in licorice root.[1] It is utilized in research as a stable isotope-labeled internal standard for mass spectrometry-based quantification of Carbenoxolone. The deuterium labeling is located on the succinate chain of the molecule.

The primary advantage of using deuterated compounds in pharmaceutical research lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the deuterated positions. This property can enhance metabolic stability and provide more accurate pharmacokinetic data.

Note: Specific quantitative stability data for this compound is not extensively published. The following recommendations are based on data for Carbenoxolone (non-deuterated) and general principles for handling deuterated compounds. Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific information.

Physicochemical Properties and Storage

Carbenoxolone is typically supplied as a white to pale cream-colored hygroscopic powder. The stability of this compound, both in solid form and in solution, is critical for its reliable use in experimental settings.

Solid-State Stability and Storage

Proper storage of solid this compound is essential to prevent degradation. The primary factors to consider are temperature, humidity, and light.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C for long-term storage (≥ 4 years). Short-term storage at 2-8°C is also suggested by some suppliers.[2] | Minimizes the rate of potential degradation reactions. |

| Humidity | Store in a dry environment, preferably in a desiccator. | Carbenoxolone is hygroscopic; moisture can lead to hydrolysis. |

| Light | Protect from light. | While not explicitly stated for Carbenoxolone, photostability is a common concern for complex organic molecules. |

| Container | Store in the original, tightly sealed container. | Prevents contamination and exposure to atmospheric moisture. |

Solution Stability and Storage

The stability of this compound in solution is significantly lower than in its solid state. It is generally recommended to prepare solutions fresh for each use.

| Solvent | Concentration | Storage Recommendation | Rationale |

| Aqueous Buffers (e.g., PBS, pH 7.2) | ~3 mg/mL | Do not store for more than one day. | Prone to hydrolysis of the ester linkage. |

| Ethanol | ~14 mg/mL | Prepare fresh; short-term storage at -20°C may be possible but should be validated. | Organic solvents may offer better stability than aqueous solutions, but long-term stability is not guaranteed. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, based on its chemical structure, several potential degradation routes can be inferred. The most likely pathway is the hydrolysis of the ester linkage connecting the succinate moiety to the triterpenoid backbone, which would yield glycyrrhetinic acid and deuterated succinic acid. Other potential degradation pathways could involve oxidation of the α,β-unsaturated ketone system in the C ring.

Forced degradation studies, as outlined in the ICH Q1A guidelines, would be necessary to definitively identify degradation products and pathways.[3][4]

Experimental Protocols

The following are generalized protocols for the handling and stability testing of this compound, based on standard pharmaceutical practices.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

-

This compound solid

-

Anhydrous ethanol or DMSO

-

Inert gas (e.g., argon or nitrogen)

-

Volumetric flasks and pipettes

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound in a suitable weighing vessel.

-

Transfer the solid to a volumetric flask.

-

Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid, sonicating briefly if necessary.

-

Once dissolved, bring the solution to the final volume with the solvent.

-

Purge the headspace of the flask with an inert gas before sealing to minimize oxidation.

-

If not for immediate use, store the solution under the recommended conditions (e.g., -20°C), and for a validated period only.

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-intensity light source (as per ICH Q1B)

-

Temperature and humidity-controlled chambers

-

HPLC or UPLC-MS system

Procedure:

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution and solid sample of this compound to a light source according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples by a stability-indicating UPLC-MS/MS method to separate and identify the parent compound and any degradation products.

Signaling Pathways and Mechanisms of Action

Carbenoxolone is known to interact with several biological pathways. The following diagrams illustrate its key mechanisms of action.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Carbenoxolone inhibits the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to the active glucocorticoid, cortisol. This action increases the local concentration of cortisol, which is a key part of its anti-inflammatory effects.

Caption: this compound inhibits 11β-HSD1, blocking cortisol production.

Blockade of Pannexin-1 (Panx1) Channels

Carbenoxolone is a known inhibitor of Pannexin-1 (Panx1) channels, which are involved in the release of ATP from cells. This inhibition is thought to occur through modulation of the first extracellular loop of the Panx1 protein.

Caption: this compound blocks ATP release by inhibiting Pannexin-1 channels.

Inhibition of Connexin Gap Junctions

Carbenoxolone is widely used as a non-specific blocker of gap junctions, which are formed by connexin proteins and allow for direct intercellular communication.

Caption: this compound disrupts intercellular communication via gap junctions.

Conclusion

This compound is a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies. While specific stability data for the deuterated form is scarce, a conservative approach to storage and handling, based on the properties of the non-deuterated parent compound, is recommended. For optimal results, this compound should be stored at low temperatures, protected from light and moisture, and solutions should be prepared fresh. As with any research-grade compound, adherence to the supplier's specific recommendations is paramount.

References

A Comparative Analysis of Carbenoxolone and Its Deuterated Analog, Carbenoxolone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the molecular structures, physicochemical properties, and mechanisms of action of Carbenoxolone and its deuterated analog, Carbenoxolone-d4. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Physicochemical Properties

Carbenoxolone is a synthetic derivative of glycyrrhetinic acid, a triterpenoid extracted from licorice root.[1] this compound is a stable isotope-labeled version of Carbenoxolone, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is primarily utilized in research for tracer studies in metabolic and pharmacokinetic analyses.[2]

The key physicochemical properties of both compounds are summarized in the table below for direct comparison.

| Property | Carbenoxolone | This compound |

| Molecular Formula | C₃₄H₅₀O₇ | C₃₄H₄₆D₄O₇ |

| Molecular Weight | 570.76 g/mol [3] | 574.79 g/mol |

| CAS Number | 5697-56-3 | Not available |

| Melting Point | 292.5 °C[4] | Not available |

| Solubility | Water: Insoluble[5] | Not available |

| pKa (Strongest Acidic) | 4.04 | Not available |

Mechanism of Action

Carbenoxolone exhibits a multifaceted mechanism of action, primarily centered around its inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD) and gap junction channels.[1][3]

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Carbenoxolone is a potent inhibitor of 11β-HSD, an enzyme responsible for the interconversion of active cortisol and inactive cortisone.[1][6] By blocking 11β-HSD1, Carbenoxolone increases the local concentration of active glucocorticoids, which possess significant anti-inflammatory properties.[1] This mechanism is central to its therapeutic effects in treating conditions like peptic ulcers.[6]

Caption: Carbenoxolone inhibits 11β-HSD1, preventing the conversion of cortisone to active cortisol.

Inhibition of Gap Junctions

Carbenoxolone also functions as a broad-spectrum inhibitor of gap junction channels, which are formed by connexin proteins and facilitate direct intercellular communication.[1] This inhibition can disrupt cell signaling pathways and has been explored for its potential therapeutic applications in epilepsy, cardiac arrhythmias, and cancer.[1] Specifically, Carbenoxolone has been shown to block gap junction communication and modulate the expression of Connexin43 (Cx43).[7]

Caption: Carbenoxolone blocks gap junction channels, thereby inhibiting direct intercellular communication.

Experimental Protocols

11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Carbenoxolone on 11β-HSD1 activity in liver homogenates.

Materials:

-

Liver tissue

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Carbenoxolone (inhibitor)

-

Ethyl acetate (for extraction)

-

Mobile phase for HPLC analysis

-

HPLC system with UV detector

Procedure:

-

Homogenate Preparation: Homogenize fresh liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain the microsomal fraction, which contains 11β-HSD1.

-

Incubation: In a reaction tube, combine the microsomal fraction, NADPH, and varying concentrations of Carbenoxolone. Pre-incubate the mixture.

-

Reaction Initiation: Add cortisone to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate). Extract the steroids into the organic phase.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Analyze the conversion of cortisone to cortisol using an HPLC system.

-

Data Analysis: Calculate the percentage of inhibition at each Carbenoxolone concentration to determine the IC₅₀ value.[3]

Caption: Workflow for the 11β-HSD1 inhibition assay.

Scrape Loading/Dye Transfer (SL/DT) Assay for Gap Junction Communication

This assay is a functional method to assess gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye between adjacent cells.

Materials:

-

Cultured cells (e.g., astrocytes) on a culture dish

-

Phosphate-buffered saline (PBS)

-

Lucifer Yellow dye solution (or other suitable fluorescent dye)

-

Carbenoxolone solution

-

Surgical steel blade or needle

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells to confluency on a culture dish.

-

Treatment: Treat the cells with the desired concentration of Carbenoxolone for a specified duration (e.g., 30 minutes) to inhibit gap junctions. A control group should be treated with the vehicle.

-

Scrape Loading: Wash the cells with PBS. Add the Lucifer Yellow dye solution to the cells. Make a scrape or cut through the cell monolayer with a sharp blade or needle to allow the dye to enter the damaged cells.

-

Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) to allow the dye to transfer to adjacent, non-damaged cells through functional gap junctions.

-

Washing and Fixation: Wash the cells thoroughly with PBS to remove excess dye. The cells can then be fixed for imaging.

-

Imaging and Analysis: Visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is inversely proportional to the inhibition of GJIC. Quantify the area of dye transfer for both control and treated groups.[7]

Caption: Workflow for the Scrape Loading/Dye Transfer assay.

Conclusion

Carbenoxolone and its deuterated analog, this compound, are valuable tools in pharmacological research. While their core molecular structure and mechanisms of action are nearly identical, the isotopic labeling of this compound makes it indispensable for pharmacokinetic and metabolic studies where distinguishing the compound from its endogenous counterparts is crucial. This guide provides a foundational understanding of these two compounds, offering detailed information and protocols to aid researchers in their experimental design and data interpretation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbenoxolone | C34H50O7 | CID 636403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Biological Tapestry of Carbenoxolone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological activities of Carbenoxolone-d4. As the deuterated analogue of Carbenoxolone, its biological effects are considered functionally identical. This document provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Biological Activities of Carbenoxolone

Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root, exhibits a range of biological effects primarily centered around its anti-inflammatory and cellular communication-modulating properties.[1][2] Its therapeutic history includes the treatment of gastric and duodenal ulcers.[1][3][4] The primary mechanisms of action include the inhibition of 11β-hydroxysteroid dehydrogenase, blockade of gap junctions and pannexin channels, and modulation of synaptic transmission.[1][2][5][6]

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data associated with the biological activities of Carbenoxolone.

Table 1: Enzyme Inhibition and Receptor Binding

| Target | Action | Species | Assay System | IC50 / Ki | Reference |

| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Inhibition | Rat | Liver microsomes | 13 nM | [7] |

| 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | Inhibition | Rat | Kidney homogenate | 4 nM | [7] |

| Mineralocorticoid Receptor | Binding Affinity | Rat | Kidney cytosol | Ki = 100 nM | [8] |

| Glucocorticoid Receptor | Binding Affinity | Rat | Liver cytosol | Ki > 1000 nM | [8] |

Table 2: Effects on Cellular Communication and Synaptic Transmission

| Activity | Effect | Cell Type / Tissue | Concentration | % Effect | Reference |

| Gap Junction Blockade | Reduction of electrical coupling | Central neurons | 50-100 µM | ~100% | [5] |

| AMPA Receptor Modulation | Reduction of EPSCs | Mouse hippocampal neurons | 100 µM | 36.7% reduction | [9] |

| GABA Receptor Modulation | Depression of GABAergic currents | Interneurons | Not specified | Not specified | [5] |

| Pannexin-1 Channel Blockade | Inhibition of ATP release | Not specified | Not specified | Not specified | [2] |

Key Signaling Pathways and Mechanisms of Action

Carbenoxolone's biological activities are mediated through several distinct signaling pathways.

Glucocorticoid and Mineralocorticoid Signaling

Carbenoxolone's primary mechanism is the potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, particularly 11β-HSD1 and 11β-HSD2.[1] This inhibition prevents the conversion of active cortisol to inactive cortisone, thereby increasing the local concentration of cortisol. This leads to enhanced glucocorticoid receptor activation and subsequent anti-inflammatory effects.[1] Additionally, Carbenoxolone exhibits direct affinity for the mineralocorticoid receptor, contributing to potential side effects such as sodium retention and hypertension.[8]

Caption: Glucocorticoid and Mineralocorticoid Signaling Pathway of Carbenoxolone.

Modulation of Intercellular Communication

Carbenoxolone is widely recognized as a blocker of gap junctions, the channels responsible for direct intercellular communication.[1][5] These channels are formed by connexin proteins. By obstructing these channels, Carbenoxolone disrupts the passage of ions and small signaling molecules between cells, a mechanism implicated in its potential anti-epileptic and anti-arrhythmic properties.[1][5] Furthermore, it has been shown to inhibit pannexin-1 channels, which play a role in ATP release and inflammatory responses.[2]

Caption: Modulation of Intercellular Communication by Carbenoxolone.

Detailed Experimental Protocols

To facilitate the replication and further investigation of Carbenoxolone's biological activities, detailed methodologies for key experiments are provided below.

11β-HSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 11β-HSD1 activity.

Materials:

-

Rat liver microsomes (source of 11β-HSD1)

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test compound)

-

Scintillation fluid

-

[³H]-Cortisol (tracer)

-

Phosphate buffer (pH 7.4)

Procedure:

-

Prepare rat liver microsomes by differential centrifugation.

-

Pre-incubate the microsomes (10-20 µg of protein) with varying concentrations of this compound in phosphate buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding cortisone (e.g., 50 nM) and NADPH (e.g., 200 µM), including a tracer amount of [³H]-cortisol.

-

Incubate the reaction mixture for 10-20 minutes at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., ethyl acetate).

-

Extract the steroids using an organic solvent.

-

Separate cortisol and cortisone using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive cortisol and cortisone using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Gap Junction Coupling

Objective: To assess the effect of this compound on electrical coupling between neurons.

Materials:

-

Hippocampal brain slices from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes

-

Patch-clamp amplifier and data acquisition system

-

This compound solution

Procedure:

-

Prepare acute hippocampal brain slices (300-400 µm thick) and maintain them in oxygenated aCSF.

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Identify a pair of adjacent neurons for dual whole-cell patch-clamp recording.

-

Establish a whole-cell configuration in both neurons.

-

In one neuron (the prejunctional cell), inject a series of hyperpolarizing and depolarizing current steps to elicit voltage changes.

-

Simultaneously record the voltage response in the second neuron (the postjunctional cell). The presence of a voltage deflection in the postjunctional cell indicates electrical coupling.

-

Calculate the coupling coefficient as the ratio of the voltage change in the postjunctional cell to the voltage change in the prejunctional cell.

-

Bath-apply this compound (e.g., 100 µM) to the slice and repeat the current injections and recordings.

-

Observe the change in the coupling coefficient to quantify the effect of this compound on gap junction communication.

Caption: Experimental Workflow for Assessing Gap Junction Coupling.

This comprehensive guide provides a solid foundation for understanding and investigating the biological activities of this compound. The provided data, pathways, and protocols are intended to support further research and development efforts in leveraging the therapeutic potential of this compound.

References

- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A double-blind study of the effect of carbenoxolone sodium in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbenoxolone - Wikipedia [en.wikipedia.org]

Carbenoxolone-d4 as a Gap Junction Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Carbenoxolone-d4 as a potent, non-specific inhibitor of gap junction intercellular communication (GJIC). While this document refers to this compound, the biological activity is considered equivalent to its non-deuterated counterpart, Carbenoxolone (CBX), which is more extensively characterized in the scientific literature. This guide will detail its mechanism of action, summarize key quantitative data, provide established experimental protocols for its use, and illustrate relevant biological pathways and workflows.

Introduction

Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root, is widely utilized in research as a broad-spectrum blocker of gap junctions.[1][2][3] Gap junctions are specialized intercellular channels, formed by connexin proteins, that facilitate the direct passage of ions and small molecules between adjacent cells, thereby coordinating cellular activities within a tissue.[4][5] By disrupting this communication, Carbenoxolone serves as a critical tool for investigating the physiological and pathological roles of GJIC in diverse processes such as electrical impulse propagation, cellular metabolism, and tissue homeostasis.[6][7] this compound, as a deuterated analog, is primarily employed as an internal standard in analytical studies; however, its biological effects as a gap junction blocker are presumed to be identical to the parent compound.

Mechanism of Action

Carbenoxolone's primary mechanism as a gap junction blocker involves the disruption of the intercellular channels formed by connexin proteins.[4] It is considered a non-specific inhibitor and does not appear to discriminate significantly between different connexin subtypes.[5] The blockade of gap junction channels by Carbenoxolone is reversible and dose-dependent.[8]

Beyond its effects on connexin-based gap junctions, Carbenoxolone also exhibits inhibitory activity against pannexin channels, which are structurally similar to connexins and also form channels for ATP release.[9][10][11][12][13] Studies have suggested that Carbenoxolone interacts with the first extracellular loop of Pannexin 1 (Panx1) to modulate its channel activity.[9][11][12]

It is crucial for researchers to be aware of Carbenoxolone's "off-target" effects. At concentrations used to block gap junctions, it has been reported to affect other cellular components, including:

-

Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD).[4][6]

-

Reduction of excitatory and inhibitory synaptic currents.[5][14]

-

Alteration of intrinsic membrane properties.[5]

These non-specific actions necessitate careful experimental design and interpretation of results to definitively attribute observed effects to the blockade of gap junction communication.[16]

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory effects of Carbenoxolone on various channels and its impact on different cell types.

| Target | IC50 Value | Cell/System | Reference |

| Pannexin 1 (Panx1) | ~2 µM | Human Embryonic Kidney (HEK)293 cells | [15] |

| Pannexin 1 (Panx1) | ~4 µM | Mouse | [15] |

| Pannexin 1/Pannexin 2 (Panx1/Panx2) heteromeric channels | ~5 µM | Xenopus laevis oocytes | [15] |

| Connexin 26 (Cx26) Hemichannels | ~21 µM | Xenopus laevis oocytes | [15] |

| Connexin 38 (Cx38) Hemichannels | ~34 µM | Xenopus laevis oocytes | [15] |

| Voltage-gated Ca2+ channels | ~48 µM | Retina | [15] |

| Inter-astrocyte gap junctions | ~220 ± 41 µM | Mouse hippocampal slice | [17] |

| HDAC6 | 0.772 ± 0.081 μM | in vitro | [18] |

Table 1: Inhibitory Concentrations (IC50) of Carbenoxolone

| Cell Line | Effect | Concentration | Time | Reference |

| Human Gastric Cancer (MGC-803) | Growth inhibition (IC50) | 3.537 ± 0.441 μM | 48 h | [18] |

| Human Gastric Cancer (HGC-27) | Growth inhibition (IC50) | 6.198 ± 0.725 μM | 48 h | [18] |

| Human Leukemia (K562) | Growth inhibition and apoptosis | 50-300 µM | 12-48 h | [19][20] |

| Bovine Aortic Endothelial Cells (BAEC) | Abolished dye-transfer | 100 µM | - | [8] |

| Rat Hippocampal Co-cultures | Abolished spontaneous network activity | 100 µM | 10 min | [21] |

| Bone Marrow Stromal Cells | No significant effect on viability | 33-150 µM | 5 days | [22] |

Table 2: Effects of Carbenoxolone on Various Cell Lines

| Tissue | Effect | Dose | Species | Reference |

| Human Right Atrium | 27% reduction in wavefront propagation velocity | 100 mg (oral) | Human | [23] |

| Human Right Ventricle | 23% reduction in wavefront propagation velocity | 100 mg (oral) | Human | [23] |

| Rabbit Ventricle (longitudinal) | Conduction velocity decreased from 66 ± 15 to 49 ± 16 cm/s | 50 µM | Rabbit | [24][25] |

| Rabbit Ventricle (transversal) | Conduction velocity decreased from 50 ± 14 to 35 ± 15 cm/s | 50 µM | Rabbit | [24][25] |

| Rabbit Atrium (longitudinal) | Conduction velocity decreased from 80 ± 29 to 60 ± 16 cm/s | 50 µM | Rabbit | [24][25] |

| Rabbit Atrium (transversal) | Conduction velocity decreased from 49 ± 10 to 38 ± 10 cm/s | 50 µM | Rabbit | [24][25] |

Table 3: Electrophysiological Effects of Carbenoxolone in Cardiac Tissue

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of Carbenoxolone and a typical experimental workflow.

References

- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]

- 2. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]

- 5. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]

- 7. The gap junction blocker carbenoxolone attenuates nociceptive behavior and medullary dorsal horn central sensitization induced by partial infraorbital nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. rupress.org [rupress.org]

- 12. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The effects of carbenoxolone on human myocardial conduction: a tool to investigate the role of gap junctional uncoupling in human arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 11β-HSD1 Inhibitory Activity of Carbenoxolone-d4

This technical guide provides a comprehensive overview of the inhibitory activity of Carbenoxolone and its deuterated analog, this compound, on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular glucocorticoid levels and a promising therapeutic target for metabolic and neurological disorders.

Introduction to 11β-HSD1 and Carbenoxolone

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[1][2] This intracellular regeneration of glucocorticoids amplifies their action in a tissue-specific manner.[1] 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system.[3] Overactivity of 11β-HSD1 in these tissues is implicated in the pathogenesis of obesity, metabolic syndrome, and age-related cognitive decline.[4][5]

Carbenoxolone, a synthetic derivative of glycyrrhetinic acid found in licorice root, is a well-established inhibitor of 11β-HSD enzymes.[6][7][8] It has been utilized in research to probe the physiological and pathological roles of 11β-HSD1.[9][10] this compound is a deuterated version of Carbenoxolone.[6] Stable isotope-labeled compounds like this compound are often used as internal standards in analytical techniques like mass spectrometry to accurately quantify the unlabeled drug in biological samples.[6][11] While the inhibitory activity of this compound is not typically reported separately, it is expected to have a similar pharmacological profile to the parent compound, as deuterium substitution is unlikely to alter its binding to the enzyme.

Quantitative Data on 11β-HSD1 Inhibition by Carbenoxolone

The inhibitory potency of Carbenoxolone on 11β-HSD1 has been quantified in various biological systems. The following table summarizes key findings:

| Compound | System | Assay Type | IC50 / Inhibition | Reference |

| Carbenoxolone | Mouse Liver Homogenates | Conversion of cortisone to cortisol | 21% inhibition at 0.4 µmol/L48% inhibition at 0.8 µmol/L82% inhibition at 1.6 µmol/L95% inhibition at 3.2 µmol/L | [12] |

| Carbenoxolone | Human 11β-HSD1 | In vitro | Not specified | [4] |

| Carbenoxolone | Rat Liver | In vivo (50 mg/kg/day for 3 weeks) | 25 ± 3% vs 52 ± 2% conversion (lean)18 ± 3% vs 35 ± 3% conversion (obese) | [10] |

| Carbenoxolone | BAC-treated human conjunctival epithelial cells | In vitro | Dose-dependent inhibition of 11β-HSD1 activity | [13] |

Mechanism of Action and Signaling Pathway

Carbenoxolone exerts its effects by blocking the active site of 11β-HSD1, thereby preventing the conversion of cortisone to cortisol.[7] This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor (GR) activation. In metabolic tissues, this can lead to improved insulin sensitivity and reduced lipolysis.[9][14] In the brain, inhibiting 11β-HSD1 has been shown to improve cognitive function.[15]

The signaling pathway of 11β-HSD1 and the inhibitory action of Carbenoxolone can be visualized as follows:

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay using Mouse Liver Homogenates

This protocol is adapted from methodologies described in the literature for assessing 11β-HSD1 activity.[12][15]

1. Materials and Reagents:

-

Mouse liver tissue

-

Homogenization buffer (e.g., Tris-HCl buffer with sucrose and EDTA)

-

Cofactor: NADPH

-

Substrate: Cortisone

-

Inhibitor: Carbenoxolone (or this compound)

-

Scintillation fluid

-

Tritiated cortisone ([3H]cortisone) for radiometric detection

-

Stop solution (e.g., a non-specific HSD inhibitor like glycyrrhetinic acid)

-

Microcentrifuge tubes

-

Scintillation counter

2. Enzyme Preparation:

-

Excise the liver from a mouse and place it in ice-cold homogenization buffer.

-

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Collect the supernatant, which contains the microsomal fraction where 11β-HSD1 is located. The protein concentration should be determined using a standard method like the Bradford assay.

3. Assay Procedure:

-

In microcentrifuge tubes, prepare reaction mixtures containing the liver homogenate, NADPH, and varying concentrations of Carbenoxolone (or a vehicle control).

-

Pre-incubate the mixtures at 37°C for a short period.

-

Initiate the enzymatic reaction by adding the substrate, [3H]cortisone.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Separate the product ([3H]cortisol) from the substrate ([3H]cortisone) using a technique like thin-layer chromatography (TLC) or by using anticortisol-coated scintillation proximity assay (SPA) beads.[16]

-

Quantify the amount of [3H]cortisol produced using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of cortisone converted to cortisol for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for an in vitro 11β-HSD1 inhibition assay.

Conclusion

Carbenoxolone is a valuable tool for studying the function of 11β-HSD1. Its inhibitory effects have been demonstrated in a variety of in vitro and in vivo models, providing insights into the role of this enzyme in health and disease. This compound serves as an essential analytical tool for the precise quantification of Carbenoxolone in biological matrices. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel 11β-HSD1 inhibitors. Further research with more selective inhibitors is ongoing to fully elucidate the therapeutic potential of targeting this enzyme.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Carbenoxolone - Wikipedia [en.wikipedia.org]

- 8. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]

- 9. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is 11beta-hydroxysteroid dehydrogenase type 1 a therapeutic target? Effects of carbenoxolone in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Applications of Carbenoxolone and its Deuterated Analog, Carbenoxolone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenoxolone (CBX), a derivative of glycyrrhetinic acid from licorice root, is a compound with a rich history of clinical use in treating peptic and oral ulcers.[1] In recent years, its application in preclinical research has expanded significantly due to its diverse mechanisms of action, including the inhibition of gap junctions and certain enzymes. This guide provides an in-depth overview of the in vitro studies involving Carbenoxolone, with a special focus on the role of its deuterated analog, Carbenoxolone-d4.

While extensive research has been conducted on the in vitro effects of Carbenoxolone, it is important to note that This compound is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of Carbenoxolone in analytical methodologies such as mass spectrometry .[2] Deuterium labeling is a common strategy in drug development to trace and quantify the parent compound.[2] The biological activity of this compound is expected to be largely identical to that of Carbenoxolone, as the substitution of hydrogen with deuterium atoms does not typically alter the pharmacological mechanism of action. However, deuteration can potentially influence the metabolic profile of a drug.[2] This guide will therefore focus on the well-documented in vitro studies of Carbenoxolone, with the understanding that these findings are directly applicable to understanding the biological effects of its deuterated form.

Core Mechanisms of Action In Vitro

Carbenoxolone exhibits a range of biological effects by interacting with multiple cellular targets. Its primary mechanisms of action identified through in vitro studies include:

-

Inhibition of Gap Junctions: Carbenoxolone is widely used as a blocker of gap junctional communication between cells.[1][3] This action is crucial in studies of cellular synchronization, neuronal signaling, and the propagation of intercellular calcium waves.[3]

-

Enzyme Inhibition: Carbenoxolone is an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism.[4] It also affects enzymes related to prostaglandin synthesis and degradation.[3]

-

Modulation of Ion Channels: In vitro studies have demonstrated that Carbenoxolone can modulate the activity of various ion channels, including pannexin and innexin channels.[2]

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative data from in vitro experiments with Carbenoxolone. These values provide a benchmark for researchers designing their own studies.

| Parameter | Cell/Tissue Type | Concentration/Value | Effect | Reference |

| Synaptic Transmission | Retina | 100 μM | 92% reduction in photoreceptor-to-horizontal cell synaptic transmission | [2] |

| Calcium Channel Current | Cone cells (Retina) | 100 μM | 37% reduction in Ca2+ channel current | [2] |

| Depolarization-evoked Ca2+ signals | Retinal slices | 100 μM | 57% reduction in fluo-4 loaded signals | [2] |

| Müller Cell Ca2+ Channels | Retina | 100 μM | 52% inhibition | [2] |

| Glucocorticoid Receptor Binding | Liver and kidney cytosol | - | 5-10 times more effective than glycyrrhetinic acid | [4] |

| Glucocorticoid Receptor Binding | Liver and kidney cytosol | - | ~1000 times less effective than corticosterone | [4] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for common in vitro assays using Carbenoxolone.

Assessment of Gap Junctional Communication in Astrocytes

This protocol describes a method to measure the effect of Carbenoxolone on gap junction currents in astrocyte pairs.[3]

Methodology:

-

Cell Culture: Primary astrocyte cultures are established from the hippocampus of neonatal rats.

-

Electrophysiology: Dual whole-cell patch-clamp recordings are performed on astrocyte pairs.

-

Current Injection: A current is injected into one astrocyte of the pair.

-

Recording: The current that passes through the gap junctions to the second astrocyte is recorded.

-

Carbenoxolone Application: Carbenoxolone is applied to the bath solution at the desired concentration (e.g., 100 µM).

-

Data Analysis: The change in the junctional current before and after the application of Carbenoxolone is quantified to determine the extent of gap junction inhibition.

In Vitro Drug Release Study

This protocol outlines a method to study the release of Carbenoxolone from a delivery vehicle using Franz diffusion cells.

Methodology:

-

Apparatus: A modified Franz diffusion cell is used.

-

Test Medium: Simulated Salivary Fluid (SSF) at pH 6.75 is used as the receptor medium.

-

Procedure:

-

The delivery system containing Carbenoxolone is placed in the donor compartment.

-

The receptor compartment is filled with 16 mL of SSF and maintained at 37 ± 0.5°C.

-

At predetermined time intervals, 3 mL samples are withdrawn from the receptor phase and replaced with fresh SSF.

-

-

Quantification: The concentration of Carbenoxolone in the collected samples is determined using a UV spectrophotometer at a wavelength of 278 nm.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.

Caption: Workflow for the use of this compound as an internal standard.

Caption: Major signaling pathways affected by Carbenoxolone in vitro.

Conclusion

Carbenoxolone is a multifaceted compound with significant utility in in vitro research, primarily as an inhibitor of gap junctions and 11β-HSD. Its deuterated analog, this compound, serves as an essential tool for the precise quantification of the parent compound in biological matrices. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret in vitro studies aimed at further elucidating the therapeutic potential of Carbenoxolone. Future research may explore whether the altered metabolic stability of this compound could be leveraged for therapeutic benefit, although currently, its primary role remains in the analytical realm.

References

- 1. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of carbenoxolone on prostaglandin synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Carbenoxolone-d4 in Metabolic Stability Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter that influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Stable isotope-labeled compounds, such as Carbenoxolone-d4, have emerged as indispensable tools in these investigations. This technical guide provides an in-depth overview of the application of this compound in metabolic stability studies, detailing experimental protocols, data interpretation, and the underlying metabolic pathways.

Carbenoxolone, a derivative of glycyrrhetinic acid, has been utilized for its anti-inflammatory properties.[1] Its deuterated isotopologue, this compound, in which four hydrogen atoms have been replaced by deuterium, serves two primary roles in metabolic studies. Firstly, it can be used as an internal standard for the quantitative analysis of Carbenoxolone due to its similar physicochemical properties and distinct mass. Secondly, and the focus of this guide, it can be employed as the test article itself to investigate how isotopic substitution affects metabolic pathways, a concept known as the kinetic isotope effect. This effect can lead to a decreased rate of metabolism at the site of deuteration, potentially improving the drug's pharmacokinetic properties.[2]

Metabolic Pathways of Carbenoxolone

The metabolism of Carbenoxolone is route-dependent. Following oral administration, Carbenoxolone is primarily hydrolyzed by the gut microflora into its active metabolite, 18β-glycyrrhetinic acid, and succinic acid. 18β-glycyrrhetinic acid then undergoes further metabolism in the liver, primarily through Phase II conjugation reactions to form glucuronide and sulfate conjugates.[3][4]

Conversely, when administered parenterally (e.g., intraperitoneally), Carbenoxolone largely bypasses gut metabolism and is directly conjugated in the liver, with the principal metabolite being a glucuronide of Carbenoxolone, likely at the 30-oic acid position.[3]

dot

Caption: Metabolic pathways of Carbenoxolone following oral and parenteral administration.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of this compound in human liver microsomes.

1. Materials and Reagents:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (e.g., a structural analog of Carbenoxolone or another deuterated standard)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

2. Experimental Workflow:

dot

Caption: Experimental workflow for an in vitro metabolic stability assay.

3. Detailed Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Dilute the stock solution in buffer to achieve a final incubation concentration of 1 µM.

-

Thaw the pooled HLM on ice and dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Add the diluted this compound solution to the wells to initiate the pre-incubation.

-

To start the metabolic reaction, add the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the respective wells.

-

Immediately terminate the reaction by adding a set volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

5. Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Data Presentation

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |

| Carbenoxolone (Hypothetical) | 45 | 15.4 | Illustrative |

| 18β-Glycyrrhetinic Acid | ~31.1 | ~22.3 | Derived from kinetic data |

| Verapamil (High Clearance Control) | < 10 | > 69.3 | Literature |

| Carbamazepine (Low Clearance Control) | > 60 | < 11.6 | Literature |

Note: The intrinsic clearance for 18β-glycyrrhetinic acid was estimated from its Vmax and Km values in human liver microsomes (Vmax ≈ 2.23 nmol/mg/min, Km ≈ 33.41 µM), assuming Michaelis-Menten kinetics (CLint = Vmax/Km).

Conclusion

This compound is a valuable tool for drug metabolism research. Its use as an internal standard ensures accurate quantification of the parent drug, while its application as a test compound allows for the investigation of kinetic isotope effects on metabolic pathways. The detailed protocols and metabolic pathway information provided in this guide offer a framework for researchers to design and execute robust metabolic stability studies. A thorough understanding of a compound's metabolic profile, aided by tools like this compound, is crucial for the successful progression of drug candidates from discovery to clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Item - In vitro Investigation of Metabolism, Bioactivation, and Botanical-Drug Interactions of Licorice - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 4. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Carbenoxolone in Human Plasma using Carbenoxolone-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, has been utilized for the treatment of peptic and oral ulcers.[1] In recent pharmacological research, it is widely used as a blocker of gap junction communication and an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[2][3][4] Understanding its pharmacokinetic profile is crucial for both therapeutic applications and preclinical research.

This application note describes a robust and sensitive method for the quantification of carbenoxolone in human plasma using a stable isotope-labeled internal standard, Carbenoxolone-d4, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte provides superior accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[5][6]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of carbenoxolone in plasma samples.

Methodologies

Materials and Reagents

-

Carbenoxolone (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water

-

Human Plasma (K2-EDTA)

Sample Preparation Protocol

-

Thaw plasma samples and internal standard (IS) working solutions at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration: 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| UHPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Carbenoxolone | 571.4 | 151.1 | 100 | 35 |

| This compound | 575.4 | 151.1 | 100 | 35 |